Cas no 16429-33-7 (5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole)

5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole is a halogenated benzimidazole derivative with a molecular formula of C₁₃H₈BrClN₂. This heterocyclic compound features a phenyl substituent at the 2-position and bromo- and chloro-functional groups at the 5- and 7-positions, respectively, enhancing its reactivity and potential for further derivatization. Its rigid aromatic structure and electron-withdrawing halogen groups make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound exhibits stability under standard conditions and is compatible with various cross-coupling reactions, enabling precise modifications for targeted applications. Its well-defined structure and purity ensure reproducibility in synthetic pathways.
5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole structure
16429-33-7 structure
Product Name:5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole
CAS No:16429-33-7
MF:C13H8BrClN2
MW:307.573020935059
CID:2654834
PubChem ID:53438938
Update Time:2025-05-20

5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-4-chloro-2-phenyl-1H-benzimidazole
    • 5-bromo-7-chloro-2-phenyl-1H-benzimidazole
    • AKOS025136128
    • 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole
    • DTXSID20701603
    • 16429-33-7
    • Inchi: 1S/C13H8BrClN2/c14-9-6-10(15)12-11(7-9)16-13(17-12)8-4-2-1-3-5-8/h1-7H,(H,16,17)
    • InChI Key: UBNWVTTVRNGYHV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=1)NC(C1C=CC=CC=1)=N2)Cl

Computed Properties

  • Exact Mass: 305.956
  • Monoisotopic Mass: 305.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7A^2
  • XLogP3: 4.5

5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM507493-1g
5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole
16429-33-7 97%
1g
$883 2023-02-02

Additional information on 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole

Introduction to 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole (CAS No. 16429-33-7)

5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole, identified by its CAS number 16429-33-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole class, a structural motif known for its broad spectrum of biological activities. The presence of bromine and chlorine substituents at the 5th and 7th positions, respectively, along with a phenyl group at the 2nd position, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The benzimidazole core is a privileged structure in medicinal chemistry, widely recognized for its role in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The structural flexibility and functional diversity of benzimidazoles allow for the design of molecules with tailored pharmacokinetic profiles and target specificity. In particular, 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole has been explored as a potential lead compound in several pharmacological studies due to its ability to interact with biological targets in a manner that promotes therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of benzimidazole derivatives like 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole. These computational approaches have enabled researchers to predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes and receptors. For instance, studies have shown that the bromo and chloro substituents enhance the binding affinity of benzimidazole derivatives by improving hydrophobic interactions and electronic coupling with the target site.

In addition to its structural advantages, 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole has been investigated for its potential role in modulating pathways associated with inflammation and immune response. Emerging research suggests that this compound may exhibit anti-inflammatory properties by inhibiting key signaling molecules involved in the inflammatory cascade. The phenyl group at the 2-position further contributes to its pharmacological profile by influencing the compound's solubility and metabolic stability.

The synthesis of 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols and urea derivatives, followed by halogenation to introduce bromine and chlorine atoms at specific positions. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, making it more accessible for further pharmacological evaluation.

One of the most compelling aspects of 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole is its potential as a scaffold for structure-based drug design. By leveraging high-throughput screening (HTS) techniques and fragment-based drug discovery approaches, researchers have identified novel analogs of this compound with enhanced biological activity. These studies have highlighted the importance of optimizing substituent patterns to improve target engagement and reduce off-target effects.

The pharmacokinetic properties of 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole are also of great interest. Studies have demonstrated that modifications in its structure can significantly influence its absorption, distribution, metabolism, excretion (ADME) profile. For example, optimizing the size and electronic properties of substituents can enhance oral bioavailability while minimizing toxicity. These findings underscore the need for a comprehensive understanding of structure-function relationships in designing effective benzimidazole-based therapeutics.

Future directions in the study of 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole may include exploring its potential in combination therapies with other drugs or biomolecules. The ability to modulate multiple targets simultaneously could lead to synergistic effects that improve therapeutic outcomes. Additionally, investigating the mechanism of action at a molecular level will provide insights into how this compound interacts with biological systems and how these interactions can be exploited for therapeutic benefit.

In conclusion, 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole (CAS No. 16429-33-7) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with recent advances in drug discovery technologies, position it as a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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